molecular formula C15H21BrN2O4 B7079019 N-[2-(2-bromophenoxy)propyl]-2-(hydroxymethyl)morpholine-4-carboxamide

N-[2-(2-bromophenoxy)propyl]-2-(hydroxymethyl)morpholine-4-carboxamide

Cat. No.: B7079019
M. Wt: 373.24 g/mol
InChI Key: GMJDTZIPBYNICY-UHFFFAOYSA-N
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Description

N-[2-(2-bromophenoxy)propyl]-2-(hydroxymethyl)morpholine-4-carboxamide is a synthetic organic compound that features a morpholine ring substituted with a bromophenoxypropyl group and a hydroxymethyl group

Properties

IUPAC Name

N-[2-(2-bromophenoxy)propyl]-2-(hydroxymethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4/c1-11(22-14-5-3-2-4-13(14)16)8-17-15(20)18-6-7-21-12(9-18)10-19/h2-5,11-12,19H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJDTZIPBYNICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N1CCOC(C1)CO)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-bromophenoxy)propyl]-2-(hydroxymethyl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the bromophenoxypropyl intermediate: This can be achieved by reacting 2-bromophenol with an appropriate alkylating agent such as 1-bromo-2-propanol under basic conditions.

    Coupling with morpholine: The bromophenoxypropyl intermediate is then reacted with morpholine in the presence of a suitable base to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of phenoxy derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be explored for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-bromophenoxy)propyl]-2-(hydroxymethyl)morpholine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenoxy group could play a role in binding to hydrophobic pockets, while the morpholine ring may enhance solubility and bioavailability.

Comparison with Similar Compounds

  • N-[2-(2-hydroxyphenoxy)propyl]-2-(hydroxymethyl)morpholine-4-carboxamide
  • N-[2-(2-chlorophenoxy)propyl]-2-(hydroxymethyl)morpholine-4-carboxamide
  • N-[2-(2-fluorophenoxy)propyl]-2-(hydroxymethyl)morpholine-4-carboxamide

Comparison: N-[2-(2-bromophenoxy)propyl]-2-(hydroxymethyl)morpholine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s interaction with molecular targets. Additionally, the bromine atom can be a useful handle for further functionalization through substitution reactions.

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